tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate
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Overview
Description
®-tert-butyl (1-(3-formyl-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate is a complex organic compound that features a piperidine ring substituted with a biphenyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(3-formyl-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the biphenyl and formyl groups. The final step involves the protection of the amine group with a tert-butyl carbamate.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Biphenyl Group: The biphenyl group can be introduced via Suzuki coupling reactions, which involve the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Formylation: The formyl group can be introduced using formylation reagents such as Vilsmeier-Haack reagent.
Protection with tert-Butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate using reagents like di-tert-butyl dicarbonate (Boc2O).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The tert-butyl carbamate protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Hydrolysis: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted biphenyl derivatives.
Hydrolysis: Free amine.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing drugs targeting neurological disorders, given the piperidine ring’s known activity in the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-(3-formyl-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can mimic the structure of neurotransmitters, potentially affecting signaling pathways in the brain.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl (1-(3-formylphenyl)piperidin-3-yl)carbamate: Lacks the biphenyl group.
®-tert-butyl (1-(3-hydroxy-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate: Contains a hydroxyl group instead of a formyl group.
®-tert-butyl (1-(3-formyl-[1,1’-biphenyl]-2-yl)pyrrolidin-3-yl)carbamate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The presence of both the biphenyl and formyl groups in ®-tert-butyl (1-(3-formyl-[1,1’-biphenyl]-2-yl)piperidin-3-yl)carbamate makes it unique compared to other similar compounds
Properties
IUPAC Name |
tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-23(2,3)28-22(27)24-19-12-8-14-25(15-19)21-18(16-26)11-7-13-20(21)17-9-5-4-6-10-17/h4-7,9-11,13,16,19H,8,12,14-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPIAQEJKRGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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